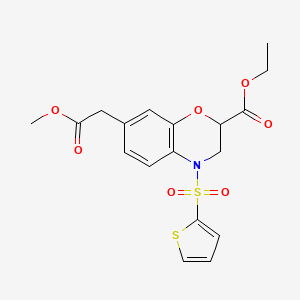
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(1-Benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea, also known as BTU, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique chemical structure and properties have inspired researchers to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and potential future directions.
Scientific Research Applications
Anti-Acetylcholinesterase Activity : A study by Vidaluc et al. (1994) found that derivatives of 1-aroyl-3-2-(1-benzyl-4-piperidinyl)ethylurea exhibited potent inhibitory activity against acetylcholinesterase, a key enzyme associated with Alzheimer's disease. This suggests potential applications in the treatment of neurodegenerative disorders (Vidaluc et al., 1994).
Anticancer Properties : Redda et al. (2010) synthesized analogs of 1,2,3,4-tetrahydroisoquinoline with various modifications and evaluated their anticancer activities. These compounds, including 1-benzoyl amino-1,2,3,4-tetrahydroisoquinoline, demonstrated potent cytotoxicity against breast cancer cell lines, indicating potential as anticancer agents (Redda et al., 2010).
Synthesis of Heterocycles : Huber and Seebach (1987) explored the synthesis of tetrahydroisoquinolines by alkylation at the 1-position of phenylalanine-derived precursors. This research is significant in the context of synthesizing complex organic compounds and pharmaceuticals (Huber & Seebach, 1987).
Design of Novel Anticancer Agents : Sandhya et al. (2020) focused on designing 1-substituted -3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea and thiourea analogues as potent anticancer agents. Their research emphasizes the role of urea and thiourea groups in enhancing cytotoxic effects against cancer cells (Sandhya et al., 2020).
Synthesis of Benzothiopyran Derivatives : Nammalwar et al. (2010) reported the synthesis of benzothiopyran derivatives, including N-[3,4-dihydro-4-(hydroxymethyl)-2,2,4-trimethyl-2H-1-benzothiopyran-6-yl]-N′-(4-nitrophenyl)thiourea, which have shown promising anticancer activity in preliminary studies (Nammalwar et al., 2010).
properties
IUPAC Name |
1-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(15-6-2-1-3-7-15)24-12-4-8-16-14-17(10-11-18(16)24)22-21(26)23-19-9-5-13-27-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBUYYRWDBMZPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC=CS3)N(C1)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)

![1-Phenyl-3-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}urea](/img/structure/B2612645.png)

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)thiophen-3-yl)-N-ethylbenzenesulfonamide](/img/structure/B2612649.png)

![N-(benzo[d]thiazol-2-yl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide](/img/structure/B2612651.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((3-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![4-[4-(5-Bromothiophene-2-carbonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2612655.png)
![4-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-sulfonyl fluoride](/img/structure/B2612656.png)
